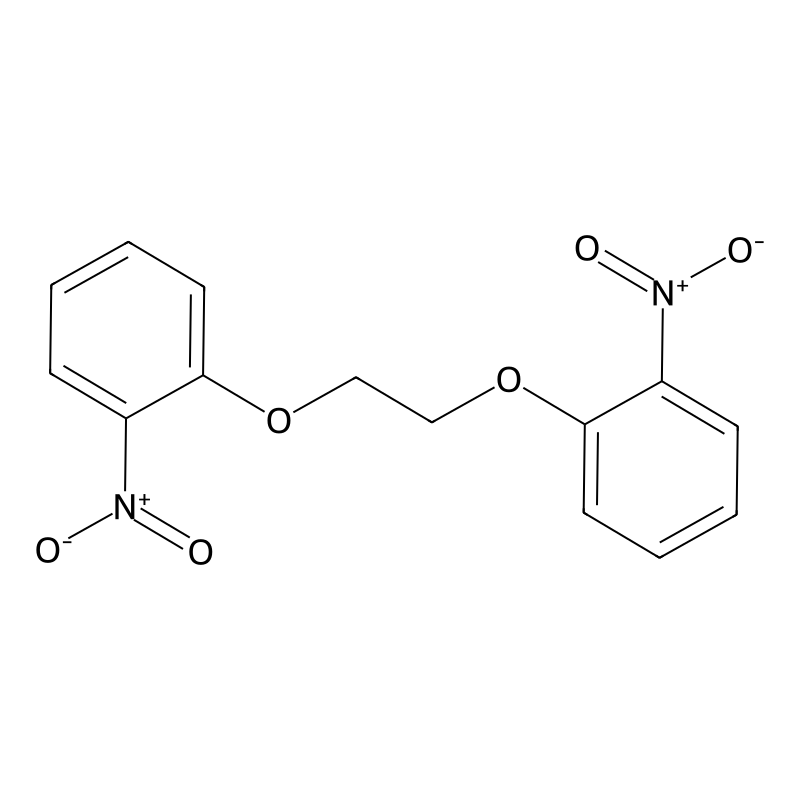1,2-Bis(2-Nitrophenoxy)ethane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
1,2-Bis(2-nitrophenoxy)ethane is an organic compound characterized by its ether functionality, consisting of two nitrophenoxy groups attached to a central ethane unit. Its molecular formula is and it has a molecular weight of 304.26 g/mol. The compound appears as a light beige crystalline solid, with a melting point around 167 °C. It is primarily recognized for its applications in the agricultural sector as a fungicide and as an intermediate in pigment production .
The primary reaction for synthesizing 1,2-bis(2-nitrophenoxy)ethane involves the etherification of ethylene glycol with 2-chloronitrobenzene. This reaction typically occurs in the presence of an alkali metal hydroxide catalyst and dimethylacetamide as a solvent, under controlled temperatures ranging from 50 °C to 80 °C. The general reaction can be summarized as follows:
Upon further reduction, 1,2-bis(2-nitrophenoxy)ethane can be converted to 1,2-bis(2-aminophenoxy)ethane, which serves as a precursor for various dye compounds through subsequent reactions such as tetrazotation and coupling .
The synthesis of 1,2-bis(2-nitrophenoxy)ethane can be achieved through several methods:
- Etherification Method: The most common approach involves reacting ethylene glycol with 2-chloronitrobenzene in the presence of sodium hydroxide and dimethylacetamide at elevated temperatures (50-80 °C). This method yields high purity and good yield rates (up to 93% theoretical yield) .
- Alternative Methods: Other methods include using phase transfer catalysts or varying solvents and bases to optimize yield and purity. For example, employing benzyl-dimethyl-laurylammonium chloride as a phase transfer catalyst has been noted in some protocols .
Uniqueness of 1,2-Bis(2-nitrophenoxy)ethane:
- The presence of two nitrophenoxy groups linked by an ethylene bridge distinguishes it from other similar compounds.
- Its specific application as a fungicide sets it apart from others that may not have such targeted agricultural uses.








